molecular formula C12H20ClN5O B12217177 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12217177
M. Wt: 285.77 g/mol
InChI Key: LYCZYTKQJBPOSX-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine hydrochloride is a bis-pyrazoline derivative featuring a hydrochloride salt. Its structure includes a pyrazolylmethyl linker between two substituted pyrazole rings, with key functional groups: an ethyl group at position 1, a methyl group at position 3, and a methoxy group at position 3 of the second pyrazole. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C12H20ClN5O

Molecular Weight

285.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5O.ClH/c1-5-17-7-10(9(2)14-17)6-13-11-8-16(3)15-12(11)18-4;/h7-8,13H,5-6H2,1-4H3;1H

InChI Key

LYCZYTKQJBPOSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the synthesis and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazoline derivatives are highly tunable via substitution patterns. Below is a comparison of substituents and their impact:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Physicochemical Properties
Target Compound (Hydrochloride) R1: Ethyl, R2: Methyl, R3: Methoxy ~337.8 (free base) High solubility (due to HCl salt), moderate logP (~2.1)
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl R1: Cl, R2: Methoxyethyl, R3: Pyridinyl ~289.7 (free base) Lower solubility (Cl increases hydrophobicity), logP ~2.5
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine R1: Cyclopropyl, R2: Methyl, R3: Pyridinyl ~215.3 Higher lipophilicity (logP ~2.8), poor aqueous solubility
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine R1: Methylthiopropyl, R2: Methyl ~265.4 Improved membrane permeability (thioether group), logP ~3.0

Key Observations :

  • The methoxy group in the target compound enhances polarity compared to chloro or methylthio substituents, balancing solubility and lipophilicity .
  • Hydrochloride salts (target compound and ) improve aqueous solubility, critical for oral bioavailability .

Key Observations :

  • The target compound’s synthesis likely follows conventional hydrazine cyclization (–2), while –4 employ specialized methods (e.g., copper catalysis) for bulky substituents .
  • Hydrochloride salt formation is a common purification step for pyrazolines, enhancing stability .

Inferred Activity for Target Compound :

  • The methoxy group may confer antioxidant or anti-inflammatory properties, as seen in .
  • Ethyl and methyl groups likely improve metabolic stability compared to bulkier substituents (e.g., cyclopropyl) .

Drug-Likeness and Computational Predictions

Using Lipinski’s Rule of Five ():

Parameter Target Compound 3-Chloro Derivative N-Cyclopropyl
Molecular Weight ~337.8 ~289.7 ~215.3
logP (Predicted) ~2.1 ~2.5 ~2.8
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 5 4 3
Compliance with Ro5 Yes Yes Yes

Biological Activity

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 1856037-25-6
Molecular Formula C13H19ClN5O
Molecular Weight 337.77 g/mol
Structure Chemical Structure

The biological activity of this compound primarily stems from its interaction with various cellular pathways. Pyrazole derivatives, including this compound, have been noted for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specific mechanisms include:

  • Inhibition of Kinases : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Inflammatory Pathways : Pyrazole derivatives are known to exhibit anti-inflammatory properties, potentially reducing tumor-promoting inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines:
    • MCF7 (breast cancer): IC50 = 0.01 µM
    • NCI-H460 (lung cancer): IC50 = 0.03 µM
    • SF-268 (central nervous system): IC50 = 31.5 µM .

Case Studies

  • Study on MCF7 Cells : In a study assessing the efficacy of pyrazole derivatives against MCF7 cells, it was found that the compound induced apoptosis and inhibited cell proliferation significantly at low concentrations .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to reduced tumor growth rates and increased survival times compared to untreated controls .

Comparative Analysis with Other Pyrazole Derivatives

The following table compares the biological activity of this compound with other notable pyrazole derivatives:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
N-[1-(2-hydroxypropyl)-3-pyrazolyl]methanamine0.39NCI-H460CDK inhibition
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Hep-2Cytotoxicity via apoptosis
N-[1-(2-hydroxypropyl)-3-pyrazolyl]methanamine0.46MCF7Induction of autophagy
N-[1-(ethyl)-3-methylpyrazolyl]methyl 0.01 MCF7 Apoptosis induction and CDK inhibition

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